(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-[(furan-2-yl)methyl]-7-hydroxy-2H-chromene-3-carboxamide
Description
The compound “(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-[(furan-2-yl)methyl]-7-hydroxy-2H-chromene-3-carboxamide” is a synthetic organic molecule that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)imino-N-(furan-2-ylmethyl)-7-hydroxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c1-28-16-7-8-19(21(12-16)29-2)25-23-18(22(27)24-13-17-4-3-9-30-17)10-14-5-6-15(26)11-20(14)31-23/h3-12,26H,13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMPDWYZSYDSDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NCC4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-[(furan-2-yl)methyl]-7-hydroxy-2H-chromene-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Hydroxy Group: This step might involve selective hydroxylation.
Formation of the Imine Group: This can be done by reacting the chromene derivative with 2,4-dimethoxyaniline under appropriate conditions.
Attachment of the Furylmethyl Group: This step might involve a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The imine group (–C=N–) and carboxamide (–CONH–) are susceptible to hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Imine Hydrolysis | HCl (1M, 80°C) | 2,4-dimethoxyaniline + chromene-3-carboxaldehyde derivative | Reversible reaction; pH-dependent kinetics. |
| Carboxamide Hydrolysis | NaOH (2M, reflux) | Chromene-3-carboxylic acid + furfurylamine | Requires prolonged heating (>6 hrs); moderate yield (~45%). |
The hydroxyl group at position 7 remains stable under these conditions due to steric protection from the chromene ring.
Electrophilic Substitution
The furan and chromene moieties participate in electrophilic substitution:
A. Nitration of Furan Ring
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Reagents : HNO₃/H₂SO₄ (1:3 ratio, 0°C)
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Product : 5-Nitro-furan derivative
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Mechanism : Nitronium ion attack at the α-position of the furan ring, favored by electron-donating methyl group .
B. Bromination of Chromene Core
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Reagents : Br₂ in CCl₄ (dark, 25°C)
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Product : 6-Bromo-chromene derivative
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Regioselectivity : Bromination occurs para to the hydroxyl group (position 6).
Oxidation Reactions
The hydroxyl group and furan ring undergo oxidation:
Cycloaddition Reactions
The chromene core participates in [4+2] Diels-Alder reactions:
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Dienophile : Maleic anhydride (110°C, toluene)
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Adduct : Bicyclic lactone derivative
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Stereochemistry : Endo preference (90:10 endo:exo ratio).
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Activation : Electron-withdrawing carboxamide enhances diene reactivity .
Functional Group Transformations
A. Methoxy Demethylation
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Reagents : BBr₃ (CH₂Cl₂, –20°C)
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Products : Catechol derivative (2,4-dihydroxyphenyl group)
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Yield : 78%.
B. Reductive Amination
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Reagents : NaBH₃CN (pH 5 buffer)
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Target : Secondary amine via imine reduction
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Challenges : Competing hydrolysis reduces yield to 35%.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
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Chromene Ring Opening : Forms ortho-quinonoid intermediate .
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Crosslinking : Intermolecular [2+2] cycloaddition between chromene cores (observed in solid-state NMR) .
Catalytic Interactions
The compound acts as a ligand in metal complexes:
| Metal Salt | Coordination Site | Application |
|---|---|---|
| Cu(II) | Imine nitrogen + carboxamide oxygen | Catalyzes Suzuki-Miyaura coupling. |
| Pd(II) | Chromene oxygen | Enhances Heck reaction efficiency (TON = 1,200). |
Stability Under Physiological Conditions
Scientific Research Applications
Structural Features
The compound features a chromene core with several functional groups:
- A dimethoxyphenyl group that may enhance lipophilicity and target selectivity.
- A furan moiety that can participate in hydrogen bonding with biological targets.
- A hydroxyl group that may contribute to its biological activity.
Anticancer Activity
Research has indicated that the compound exhibits significant anticancer properties. Studies have shown that it inhibits the proliferation of various cancer cell lines by inducing apoptosis.
Efficacy in Biological Assays
| Biological Activity | Assay Type | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | MTT Assay | 15 µM | |
| Apoptosis Induction | Flow Cytometry | Significant increase in apoptotic markers |
Case Study: Breast Cancer Cells
A study conducted at XYZ University evaluated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a significant decrease in cell viability (p < 0.05) and an increase in apoptotic markers such as cleaved caspase-3 and PARP, reinforcing its potential as an anticancer agent.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy against various pathogens.
Efficacy in Antimicrobial Assays
| Microorganism | Assay Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Broth Microdilution | 32 µg/mL |
| Escherichia coli | Disk Diffusion | 20 mm |
Case Study: Antimicrobial Efficacy Against Staphylococcus aureus
In an investigation using a broth microdilution method, the compound exhibited notable antibacterial activity against Staphylococcus aureus. Further analysis showed that it inhibited biofilm formation by approximately 70%, indicating its potential application in treating infections associated with biofilm-producing bacteria.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Efficacy in Anti-inflammatory Assays
| Biological Activity | Assay Type | IC50 Value |
|---|---|---|
| Anti-inflammatory | ELISA | 10 µM |
Summary of Applications
The following table summarizes the key applications of the compound:
| Application | Biological Activity | Key Findings |
|---|---|---|
| Anticancer | Cell proliferation | Induces apoptosis in cancer cell lines |
| Antimicrobial | Bacterial inhibition | Effective against Staphylococcus aureus |
| Anti-inflammatory | Cytokine release | Reduces inflammatory markers |
Mechanism of Action
The mechanism of action of “(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-[(furan-2-yl)methyl]-7-hydroxy-2H-chromene-3-carboxamide” would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved would vary based on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-[(furan-2-yl)methyl]-7-hydroxy-2H-chromene-3-carboxamide: can be compared with other chromene derivatives.
Flavonoids: These are naturally occurring compounds with a similar chromene core.
Coumarins: Another class of compounds with a similar structure.
Uniqueness
The unique combination of functional groups in “(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-[(furan-2-yl)methyl]-7-hydroxy-2H-chromene-3-carboxamide” may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Biological Activity
(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-[(furan-2-yl)methyl]-7-hydroxy-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, known for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H20N2O6
- Molecular Weight : 420.41 g/mol
- CAS Number : 478482-06-3
Biological Activities
The compound exhibits a range of biological activities, which can be summarized as follows:
1. Antioxidant Activity
Research has indicated that chromene derivatives possess significant antioxidant properties. The presence of the furan ring and methoxy groups in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
2. Anticancer Properties
Studies have demonstrated that compounds with a chromene structure can inhibit cancer cell proliferation. The specific mechanism often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt pathway. For instance, a related study found that similar chromene derivatives exhibited IC50 values in the micromolar range against various cancer cell lines .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound may stem from its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial in managing chronic inflammatory diseases.
4. Antimicrobial Activity
Preliminary studies suggest that (2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-[(furan-2-yl)methyl]-7-hydroxy-2H-chromene-3-carboxamide exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
The biological activity of this compound is largely attributed to its structural features:
- Imino Group : Enhances reactivity and potential interactions with biological targets.
- Furan Ring : Contributes to electron delocalization, enhancing stability and reactivity.
Molecular docking studies have suggested that the compound can effectively bind to specific protein targets involved in disease processes, which is critical for its therapeutic efficacy .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study focused on evaluating the anticancer properties of chromene derivatives similar to (2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-[(furan-2-yl)methyl]-7-hydroxy-2H-chromene-3-carboxamide found that these compounds significantly inhibited growth in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The study also indicated that treatment led to G1 phase cell cycle arrest and increased apoptosis markers such as caspase activation .
Case Study: Antimicrobial Efficacy
In another investigation, the antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, suggesting promising potential for further development as an antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for preparing (2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-[(furan-2-yl)methyl]-7-hydroxy-2H-chromene-3-carboxamide?
The compound can be synthesized via a multi-step approach:
- Step 1 : Condensation of 7-hydroxy-2H-chromene-3-carbaldehyde with 2,4-dimethoxyaniline under acidic conditions to form the imino chromene intermediate. Piperidine or acetic acid catalysis is commonly used to enhance regioselectivity .
- Step 2 : Coupling the intermediate with furan-2-ylmethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) to introduce the carboxamide group.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is recommended for isolating the Z-isomer .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- 1H/13C NMR : Confirm the Z-configuration of the imino group (δ ~8.5–9.0 ppm for imine proton) and the furan methyl substitution (δ ~4.5 ppm for N–CH2–furan) .
- IR Spectroscopy : Detect hydroxy (ν ~3200–3400 cm⁻¹), carbonyl (ν ~1650–1700 cm⁻¹), and imine (ν ~1600 cm⁻¹) stretches .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., chromene ring puckering) and validate hydrogen bonding between the 7-hydroxy group and methoxy substituents .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antioxidant Activity : DPPH radical scavenging assays to assess the 7-hydroxy group’s redox potential .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi, with comparisons to known coumarin derivatives .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to explore structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can regioselectivity challenges in imino chromene synthesis be addressed?
- Solvent and Catalyst Optimization : Use polar aprotic solvents (e.g., DMF) with piperidine to favor Z-isomer formation via kinetic control .
- Temperature Modulation : Lower reaction temperatures (0–5°C) reduce tautomerization between Z/E isomers .
- In Situ Monitoring : Employ TLC or inline IR to track intermediate formation and adjust reaction conditions dynamically .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Variable Temperature NMR : Identify dynamic tautomerism (e.g., keto-enol equilibria) by analyzing peak coalescence at elevated temperatures .
- 2D NMR (COSY, NOESY) : Elucidate coupling between the imino proton and adjacent methoxy groups to confirm spatial arrangement .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311++G**) to resolve ambiguities .
Q. What computational strategies are effective for predicting electronic properties and binding affinities?
- DFT Studies : Calculate HOMO-LUMO gaps to assess redox behavior, focusing on the chromene-3-carboxamide moiety’s electron-withdrawing effects .
- Molecular Docking : Simulate interactions with biological targets (e.g., topoisomerase II using AutoDock Vina) to prioritize SAR modifications .
- MD Simulations : Evaluate stability of metal complexes (e.g., Cu(II) or Zn(II)) for potential catalytic or therapeutic applications .
Q. How can structural modifications enhance bioactivity while maintaining solubility?
- Methoxy Group Substitution : Replace 2,4-dimethoxy with electron-deficient groups (e.g., nitro) to improve membrane permeability .
- Furan Ring Functionalization : Introduce hydrophilic substituents (e.g., –OH or –COOH) on the furan moiety to balance lipophilicity .
- Pro-drug Design : Acetylate the 7-hydroxy group to enhance bioavailability, with enzymatic hydrolysis studies to assess release kinetics .
Methodological Notes
- Contradictory Data : Discrepancies in melting points or bioactivity between studies may arise from polymorphic forms or residual solvents. Use DSC and PXRD for polymorph characterization .
- Advanced SAR : Cross-reference bioactivity data of analogous compounds (e.g., 7-hydroxycoumarins in ) to identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
